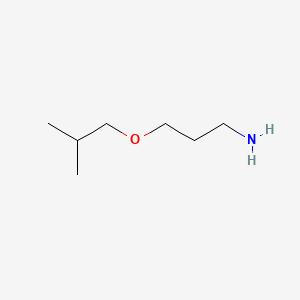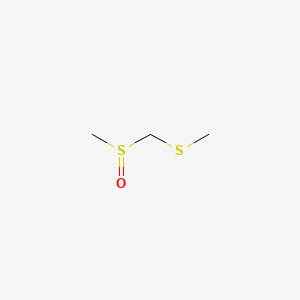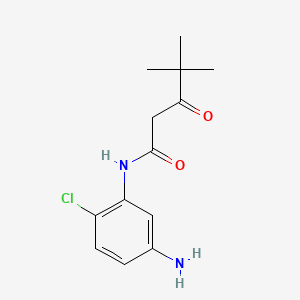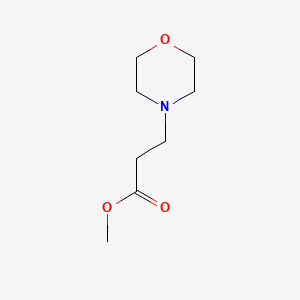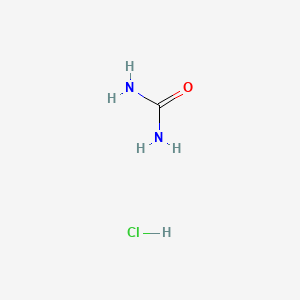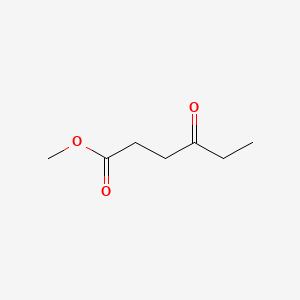
Methyl 4-oxohexanoate
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: Methyl 4-oxohexanoate can be synthesized through several methods. One common method involves the reaction of butyraldehyde with methyl acrylate in the presence of a free radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions with UV irradiation, leading to the formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is often produced via the esterification of 4-oxohexanoic acid with methanol. This process typically involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction mixture is then purified through distillation to obtain the final product .
化学反応の分析
Types of Reactions: Methyl 4-oxohexanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-oxohexanoic acid.
Reduction: It can be reduced to form 4-hydroxyhexanoate.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 4-oxohexanoic acid.
Reduction: 4-hydroxyhexanoate.
Substitution: Various substituted hexanoates depending on the nucleophile used.
科学的研究の応用
Methyl 4-oxohexanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals
作用機序
The mechanism of action of methyl 4-oxohexanoate involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can undergo enzymatic transformations to form active metabolites that exert specific effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Ethyl 4-oxohexanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 4-oxopentanoate: Similar structure but with one less carbon in the chain.
Methyl 4-oxoheptanoate: Similar structure but with one more carbon in the chain.
Uniqueness: Methyl 4-oxohexanoate is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. These properties make it particularly useful in certain synthetic and industrial applications where other similar compounds may not be as effective .
特性
IUPAC Name |
methyl 4-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-6(8)4-5-7(9)10-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGHPENQGFYWSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338089 | |
| Record name | Methyl 4-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2955-62-6 | |
| Record name | Methyl 4-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Methyl 4-oxohexanoate synthesized, and what unique regioselectivity is observed?
A1: this compound (8) is synthesized via a photochemical chlorocarbonylation reaction using 3-pentanone as the starting material []. The reaction involves irradiating a mixture of 3-pentanone and oxalyl chloride, followed by esterification with methanol. Notably, this reaction exhibits remarkable regioselectivity, favoring the formation of the γ-substituted product (this compound) over potential β-substituted isomers []. This regioselectivity is a key finding of the research and highlights the potential of photochemical chlorocarbonylation for controlled and selective synthesis.
Q2: Are there any applications of this compound derivatives in drug development?
A2: While not directly addressed in the provided research, a derivative of this compound, specifically 3-(9-acridinylamino)-5-hydroxymethylaniline N-(5-methyl-4-oxohexanoate), has been investigated for its potential in anticancer drug delivery []. This derivative serves as a linker between a water-soluble polymer carrier and an acridine-type anticancer drug. The hydrazone bond formed with the this compound moiety is designed to be hydrolytically labile and exhibits pH-controlled cleavage. This property allows for targeted drug release in the mildly acidic environment of tumor tissues [].
Q3: Can you elaborate on the significance of the hydrazone bond in the this compound derivative for drug delivery?
A3: The hydrazone bond within the 3-(9-acridinylamino)-5-hydroxymethylaniline N-(5-methyl-4-oxohexanoate) derivative plays a critical role in its potential as a drug delivery system. This bond exhibits pH-dependent stability, being relatively stable at physiological pH (7.4) but readily hydrolyzed in mildly acidic environments (pH 5.0), such as those found within tumor cells and late endosomes []. This characteristic allows for controlled drug release specifically within tumor tissues, potentially minimizing systemic toxicity and enhancing therapeutic efficacy. This approach highlights the importance of chemical modifications and linker design in developing targeted drug delivery strategies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

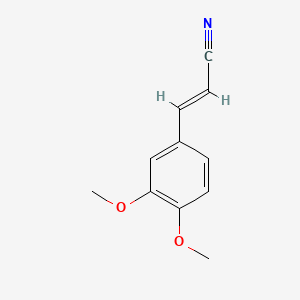
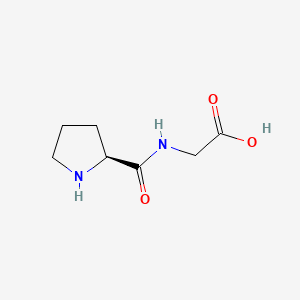
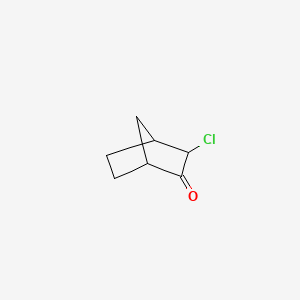

![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1581108.png)
